N-(4-(diethylamino)-2-methylphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "N-(4-(diethylamino)-2-methylphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide" involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. These processes are designed to introduce specific functional groups and to build the complex molecular architecture characteristic of this compound class. For instance, the synthesis of related compounds involves the initial formation of an intermediate through condensation, followed by cyclization to form the core pyridazine or pyrimidine rings, and further functionalization to introduce various substituents such as fluorobenzyl groups (Hao et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class is characterized by the presence of a dihydropyridazine or pyrimidine core, substituted with various functional groups including diethylamino, methylphenyl, and fluorobenzyl moieties. The structure significantly influences the compound's chemical behavior and interactions. Crystal structure determination methods, such as X-ray crystallography, have been utilized to elucidate the precise arrangement of atoms within these molecules, providing insights into their three-dimensional configuration and potential interaction sites for biological targets (Lu et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of "this compound" is influenced by its functional groups. For example, the presence of the carboxamide group can participate in condensation reactions, while the fluorobenzyl moiety may undergo electrophilic substitution reactions. These properties are crucial for further chemical modifications and for the compound's interaction with biological molecules (Jin et al., 2018).
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and stability, are critical for its application in scientific research. These properties are influenced by the compound's molecular structure and determine its suitability for use in various experimental conditions. For example, the solubility in organic solvents or water can affect its application in biological studies or chemical syntheses (Patil et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity or basicity, and the potential for forming bonds or interactions with other molecules, are fundamental aspects of "this compound." These properties are pivotal in determining the compound's behavior in chemical reactions and its interactions within biological systems, influencing its potential applications in areas such as medicinal chemistry and material science (Liu et al., 2020).
properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-4-27(5-2)19-9-10-20(16(3)13-19)25-23(30)21-11-12-22(29)28(26-21)15-17-7-6-8-18(24)14-17/h6-14H,4-5,15H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUKAXXHOGAVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.